2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine
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Overview
Description
2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine is an organic compound that features a pyrazole ring linked to an ethanamine group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-ol with 2-chloroethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-ol: A precursor in the synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine.
2-chloroethanamine: Another precursor used in the synthesis.
1-methyl-1H-imidazole: A structurally similar compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific ether linkage between the pyrazole ring and the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)oxyethanamine |
InChI |
InChI=1S/C6H11N3O/c1-9-4-2-6(8-9)10-5-3-7/h2,4H,3,5,7H2,1H3 |
InChI Key |
UDCZNALSQYPHKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)OCCN |
Origin of Product |
United States |
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